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Compound of Interest

Compound Name: Enbezotinib

Cat. No.: B10827848

An objective review of Enbezotinib's experimental data in the context of established
alternatives for RET fusion-positive solid tumors.

This guide provides a detailed comparison of the experimental results for Enbezotinib (TPX-
0046), an investigational dual inhibitor of the RET proto-oncogene and SRC family tyrosine
kinases, against the FDA-approved selective RET inhibitors, Selpercatinib and Pralsetinib. The
information is intended for researchers, scientists, and drug development professionals to offer
a clear perspective on the reproducibility and clinical potential of these therapies.

Mechanism of Action: Dual vs. Selective Inhibition

Enbezotinib was developed to target both RET (Rearranged during Transfection) kinase
fusions and mutations, as well as SRC tyrosine kinases. RET fusions are known oncogenic
drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.
The dual-inhibition strategy aimed to not only block the primary oncogenic signaling from RET
but also to potentially overcome resistance mechanisms mediated by SRC kinase activation.

In contrast, Selpercatinib and Pralsetinib are highly selective RET kinase inhibitors.[1][2] Their
mechanism focuses on potent and specific inhibition of the RET signaling pathway, which has
demonstrated significant clinical efficacy and led to their FDA approval for treating patients with
RET gene-altered tumors.[3][4]

The signaling cascade below illustrates the central role of RET in activating downstream
pathways critical for cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT
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pathways. Both selective and dual inhibitors aim to block these signals at the source.
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Caption: Simplified RET and SRC signaling pathways and points of inhibition.

Comparative Efficacy: Clinical Trial Data

While Enbezotinib showed preliminary antitumor activity in its Phase 1/2 SWORD-1 trial, its
development was discontinued.[5][6] In contrast, Selpercatinib and Pralsetinib have
demonstrated robust and durable responses in larger registrational trials, LIBRETTO-001 and
ARROW, respectively, leading to their regulatory approvals. The following tables summarize
the available quantitative data from these key studies.
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Table 1: Drug
Characteristics and
Status
Drug Target(s) Developer Development Status
Enbezotinib (TPX- Turning Point Phase 1/2
RET, SRC i _ .
0046) Therapeutics (Discontinued)
Selpercatinib o
RET Eli Lilly and Company FDA Approved[4]
(Retevmo®)
Pralsetinib (Gavreto®) RET Blueprint Medicines FDA Approved
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Table 2:
Comparative
Clinical Trial
Efficacy in RET
Fusion-Positive
NSCLC

Selpercatinib

] Patient Enbezotinib Pralsetinib
Metric _ (LIBRETTO-
Population (SWORD-1)t (ARROW)3
001)2
Previously
Overall
Treated Not fully
Response Rate ) ) 62%[7] 59%][8]
(Platinum established
(ORR)
chemo)
2/3 TKl-naive
Treatment-Naive  patients had 83%][7] 72%][8]

confirmed PRs

Duration of Previously )
Not established 31.6 months[7] 22.3 months[8]
Response (DoR)  Treated
5.6 and 5.8+

Treatment-Naive

months for 2 PRs

20.3 months[7]

Not Reached

Progression-Free
Survival (PFS)

Previously
Treated

Not established

26.2 months[9]

16.5 months[8]

Treatment-Naive

Not established

22.0 months[9]

13.0 months|[8]

1Preliminary data
from a small
number of
patients in an
early-phase trial.
[5] 2Final data
from
registrational
Phase 1/2 trial.
[7][9] 3Data from
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registrational
Phase 1/2 trial.

[8]

Experimental Protocols and Methodologies

Reproducibility of experimental results is contingent on detailed and consistent methodologies.
The clinical trials for these inhibitors followed structured protocols to ensure data integrity.
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Caption: Generalized workflow for a clinical trial of a RET inhibitor.
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Enbezotinib (SWORD-1 Trial, NCT04161391)

o Study Design: A Phase 1/2, open-label, first-in-human study to evaluate the safety,
tolerability, pharmacokinetics, and preliminary efficacy of Enbezotinib.

o Key Inclusion Criteria: Adult patients (=18 years) with histologically confirmed
advanced/metastatic solid tumors harboring oncogenic RET fusions or mutations who had
progressed on, were intolerant to, or were ineligible for standard therapy. Patients were
required to have an ECOG performance status of < 1 and measurable or evaluable disease
per RECIST v1.1.

¢ Treatment: Oral administration of TPX-0046 in various dose-escalation cohorts.

e Primary Endpoints: To determine the maximum tolerated dose (MTD) and/or Recommended
Phase 2 Dose (RP2D), and to evaluate the overall safety profile. Preliminary efficacy (ORR)
was a secondary objective.

Selpercatinib (LIBRETTO-001 Trial, NCT03157128)

o Study Design: A Phase 1/2, open-label, multi-cohort basket trial to evaluate the safety and
efficacy of Selpercatinib in patients with RET-altered cancers.

o Key Inclusion Criteria: Patients aged 12 years and older with advanced solid tumors
harboring a RET gene alteration. Patients must have progressed on or been intolerant to
available standard therapies. An ECOG performance status of 0-2 was required.

o Treatment: The recommended Phase 2 dose was 160 mg of Selpercatinib taken orally twice
daily in continuous 28-day cycles until disease progression or unacceptable toxicity.

e Primary Endpoint: The primary efficacy measure was Overall Response Rate (ORR) as
determined by a blinded independent review committee according to RECIST v1.1.

Pralsetinib (ARROW Trial, NCT03037385)

o Study Design: A multi-cohort, open-label, Phase 1/2 study to assess the safety, tolerability,
and anti-tumor activity of Pralsetinib.[1][2]
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» Key Inclusion Criteria: Patients aged 18 years or older with locally advanced or metastatic
solid tumors, including RET fusion-positive NSCLC, and an ECOG performance status of 0-2
(later amended to 0-1).[1][2]

o Treatment: In the Phase 2 portion, patients received 400 mg of Pralsetinib orally once daily
until disease progression, intolerance, or withdrawal of consent.[1][2]

o Primary Endpoints: The co-primary endpoints for Phase 2 were ORR (assessed by blinded
independent central review per RECIST v1.1) and safety.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10827848#reproducibility-of-enbezotinib-
experimental-results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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